(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid
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Overview
Description
(2-Chloro-7,7-dimethylbicyclo[221]hept-1-yl)acetic acid is a bicyclic compound with a unique structure that includes a chlorine atom and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid typically involves the chlorination of 7,7-dimethylbicyclo[2.2.1]heptane followed by carboxylation. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The subsequent carboxylation can be performed using carbon dioxide in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or sodium alkoxide under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its bicyclic structure can be utilized to develop drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes and applications.
Mechanism of Action
The mechanism of action of (2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid involves its interaction with molecular targets through its functional groups. The chlorine atom and carboxylic acid group can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The pathways involved may include nucleophilic substitution, electrophilic addition, and redox reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7,7-dimethylbicyclo[2.2.1]heptane: Similar structure but lacks the carboxylic acid group.
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane: Contains a ketone group instead of a chlorine atom.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure.
Uniqueness
(2-Chloro-7,7-dimethylbicyclo[221]hept-1-yl)acetic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group in its bicyclic structure
Properties
CAS No. |
6283-85-8 |
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Molecular Formula |
C11H17ClO2 |
Molecular Weight |
216.70 g/mol |
IUPAC Name |
2-(2-chloro-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)acetic acid |
InChI |
InChI=1S/C11H17ClO2/c1-10(2)7-3-4-11(10,6-9(13)14)8(12)5-7/h7-8H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
OXJNTOQBZAXOPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)Cl)CC(=O)O)C |
Origin of Product |
United States |
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